molecular formula C9H7ClO2S B6142465 6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid CAS No. 26018-74-6

6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid

Cat. No. B6142465
CAS RN: 26018-74-6
M. Wt: 214.67 g/mol
InChI Key: CDZHZOSUCIBINM-UHFFFAOYSA-N
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Description

6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H7ClO2S and a molecular weight of 214.67 . It is a specialty product used for proteomics research .


Molecular Structure Analysis

The molecular structure of 6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid can be represented by the SMILES notation: C1C(SC2=C1C=CC(=C2)Cl)C(=O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid include a molecular weight of 214.67 . More detailed properties such as melting point, boiling point, and solubility were not found in the search results.

Future Directions

The future directions of 6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid could involve its use in proteomics research . Additionally, compounds structurally similar to it, such as BT2, have been studied for their potential in treating conditions related to impaired branched-chain amino acid oxidation .

properties

IUPAC Name

6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-2,4,8H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZHZOSUCIBINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=C1C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid

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